molecular formula C20H16F2S2 B2554566 1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene CAS No. 478258-28-5

1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene

Cat. No.: B2554566
CAS No.: 478258-28-5
M. Wt: 358.46
InChI Key: YPUWCTORPHCMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology, primarily utilized as a molecular scaffold or building block. Its structure, featuring a central biphenyl core symmetrically functionalized with thioether linkages and terminal fluorine atoms, makes it a valuable intermediate for probing protein-ligand interactions source . Researchers investigate this compound and its derivatives for their potential as modulators of protein function, particularly in the development of chemical probes for understudied proteins source . The presence of sulfur atoms allows for potential coordination with metal ions or interaction with enzyme active sites, while the fluorinated aromatic rings are instrumental in enhancing metabolic stability and modulating membrane permeability in drug discovery campaigns source . Its primary research value lies in its utility as a versatile precursor for constructing more complex molecules, such as kinase inhibitors or allosteric effectors, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity source .

Properties

IUPAC Name

1,4-bis[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2S2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUWCTORPHCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol in the presence of a base, such as sodium hydroxide, to form the intermediate 4-{[(4-fluorophenyl)sulfanyl]methyl}benzene. This intermediate is then reacted with another equivalent of 4-fluorobenzyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets in biological systems. The compound’s fluorine atoms and sulfanyl groups can form specific interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thioether Compounds

Substituent Effects on Physical and Electronic Properties

  • 1-Methyl-4-({5-[(4-methylphenyl)sulfanyl]pentyl}sulfanyl)benzene ():

    • Substituents: Methyl groups replace fluorine, with a longer pentyl chain.
    • Key differences: Increased hydrophobicity due to methyl/pentyl groups; reduced polarity compared to the fluorinated target compound.
    • Structural relevance: Used in coordination polymers, highlighting the role of flexible thioether ligands in metal-organic frameworks .
  • 1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene (): Substituents: Chlorine at the ortho position and one fewer thioether group. Key differences: Chlorine’s larger atomic radius and polarizability alter steric and electronic profiles. The mono-thioether structure reduces symmetry and may affect crystal packing .
  • 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene (): Substituents: Methoxy (–OCH₃) and phenyl groups. Key differences: Methoxy groups donate electrons via resonance, contrasting fluorine’s electron-withdrawing nature. The propeller-shaped crystal structure (monoclinic, space group P2₁/c) is stabilized by C–H···π interactions, suggesting similar packing motifs in fluorinated analogs .

Spectral and Crystallographic Comparisons

  • NMR Shifts :
    • In tert-butyl-substituted thioethers (e.g., 1-{[(1,1-dimethylethyl)sulfanyl]methyl}-2-(1-methylethenyl)benzene, ), tert-butyl protons resonate at δ ~1.3 ppm (¹H NMR), while aromatic protons in fluorinated compounds would experience deshielding due to fluorine’s inductive effects .
  • Bond Distances :
    • Phenylthioether C–S bond lengths range from 1.76–1.82 Å (Murray & Hartley, 1981, cited in ), consistent across analogs. Fluorine substitution may slightly shorten C–S bonds due to increased electronegativity .

Comparison with Sulfone Derivatives

Oxidation State and Reactivity

  • 4-Fluorophenyl Methyl Sulfone (1-Fluoro-4-(methylsulfonyl)benzene, ): Functional group: Sulfone (–SO₂–) vs. thioether (–S–). Key differences: Sulfones are more oxidized, polar, and hydrolytically stable. Applications include pesticides (e.g., Sulphenone, ) due to their resistance to oxidation .
  • 4-Chlorophenyl Phenyl Sulfone ():
    • Substituents: Chlorine instead of fluorine.
    • Applications: Used as an acaricide and miticide, highlighting the agrochemical utility of sulfones compared to thioethers .

Structural and Functional Trade-offs

Property Thioethers (Target Compound) Sulfones (e.g., 4-Fluorophenyl Methyl Sulfone)
Oxidation Stability Prone to oxidation to sulfones Highly stable
Polarity Moderate (hydrophobic) High (hydrophilic due to –SO₂–)
Bioactivity Potential enzyme inhibition Established pesticidal activity
Synthesis Complexity Simpler (one-step thioetherification) Requires oxidation steps

Structural and Crystallographic Analysis

  • Crystal Packing: The methoxy analog () crystallizes in a monoclinic system (P2₁/c) with a propeller-like arrangement stabilized by C–H···π interactions. Similar packing may occur in the target compound, though fluorine’s smaller size could reduce steric hindrance .
  • Unit Cell Parameters :
    • For 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene: a = 21.1506 Å, b = 5.6114 Å, c = 17.1219 Å, β = 110.34° . Fluorinated analogs may exhibit smaller unit cells due to reduced substituent bulk.

Biological Activity

1-Fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is a complex organic compound notable for its unique structural features, including fluorine and sulfanyl groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 478258-28-5
  • Molecular Formula : C20H16F2S2
  • Molecular Weight : 366.47 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, leading to significant biological effects.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfanyl groups can interact with enzyme active sites, potentially inhibiting their function.
  • Cell Signaling Modulation : The presence of fluorine atoms may influence cellular signaling pathways by altering receptor interactions.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of fluorinated benzyl sulfides have been reported to inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests promising potential based on related compounds .

Anticancer Properties

Research indicates that compounds containing fluorinated phenyl groups possess anticancer activity. The interaction of these compounds with cancer cell lines has demonstrated:

  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells without significant toxicity to normal cells.
  • Inhibition of Tumor Growth : In vitro assays have indicated a reduction in tumor cell proliferation, highlighting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity Type Target/Effect IC50 Value (μM) Reference
AntimicrobialBacterial Growth InhibitionTBD
AnticancerCell ProliferationTBD

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various sulfanyl-containing compounds against Staphylococcus aureus. Results indicated that derivatives similar to this compound showed significant inhibition at low concentrations.
  • Cancer Cell Line Studies : Another investigation focused on the effects of structurally related compounds on B16F10 melanoma cells. The study revealed that these compounds could reduce cell viability significantly, suggesting a potential pathway for therapeutic development against melanoma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.